molecular formula C13H17NO5S B13013761 Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

Cat. No.: B13013761
M. Wt: 299.34 g/mol
InChI Key: HXOJARUKQSTSMZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate (CAS 1292038-94-8) is a high-purity chemical reagent featuring a beta-keto ester functional group. With a molecular formula of C13H17NO5S and a molecular weight of 299.34 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The structure integrates a dimethylsulfamoyl moiety, a pharmacophore found in compounds with a diverse range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties . As a beta-keto ester, this compound is a valuable precursor for the synthesis of various heterocycles and complex molecules. It is particularly useful in the development of novel chemical entities for investigating biological targets such as epigenetic regulators like BRD4, where sulfonamide-containing structures have shown significant research interest . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

ethyl 3-[4-(dimethylsulfamoyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C13H17NO5S/c1-4-19-13(16)9-12(15)10-5-7-11(8-6-10)20(17,18)14(2)3/h5-8H,4,9H2,1-3H3

InChI Key

HXOJARUKQSTSMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-oxo-4-phenylbutanoate Analogues

Ethyl 3-oxo-4-phenylbutanoate, a close structural analog, is synthesized via condensation of malonate derivatives with phenacyl chloride or related acyl chlorides under controlled conditions:

Step Reagents & Conditions Description Yield & Purity
1 Monoethyl monopotassium malonate + tetrahydrofuran (THF), cooled to 5°C Formation of malonate enolate intermediate -
2 Addition of triethylamine and magnesium chloride, stirring 3 h at 5-20°C Activation and complexation to facilitate nucleophilic attack -
3 Gradual addition of phenacyl chloride at 5-20°C, stirring 63 h Nucleophilic substitution to form ketoester 86% yield, pale yellow oil
4 Acid quench with 1 N HCl, extraction, and purification Isolation of product High purity

This method provides a robust route to ketoester compounds with high yield and purity, suitable as a backbone for further functionalization.

Introduction of the N,N-Dimethylsulfamoyl Group on the Phenyl Ring

Sulfonamide Formation on Aromatic Rings

The N,N-dimethylsulfamoyl group is typically introduced via sulfonylation of aniline derivatives followed by N,N-dimethylation:

  • Starting from 4-aminophenyl derivatives, sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) react under basic conditions to form sulfonamides.
  • Subsequent methylation steps or direct use of N,N-dimethylsulfamoyl chloride yield the desired N,N-dimethylsulfamoyl-substituted aromatic amine.

This intermediate can then be incorporated into the ketoester framework.

Amidation and Esterification Techniques Relevant to the Target Compound

Amidation Reaction Example

A related amidation method involves reacting isobutyryl methyl acetate with aniline derivatives in the presence of catalysts such as 4-dimethylaminopyridine (DMAP), under controlled heating and reflux conditions:

Parameter Details
Reactants Isobutyryl methyl acetate and aniline (or substituted aniline)
Catalyst 4-Dimethylaminopyridine (DMAP)
Temperature Stepwise heating: 80°C for 1 h, then 120°C for 1 h
Reaction Time Approximately 2 hours plus cooling and workup
Workup Vacuum distillation to recover unreacted aniline, crystallization with acidified aqueous solution
Yield Up to 97.8% with >98% purity

This method is noted for high yield, simple operation, and effective recovery of reagents.

Proposed Synthetic Route for Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

Based on the above methodologies, a plausible synthetic route is:

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents Conditions Yield (%) Purity (%) Notes
1 Sulfonamide formation 4-aminophenyl + dimethylsulfamoyl chloride Basic aqueous/organic solvent, room temp to mild heating 85-95 >95 Requires careful pH control
2 Ketoester formation Monoethyl monopotassium malonate + substituted acyl chloride THF solvent, 0-20°C, inert atmosphere, 1-3 days 86-98 >98 Long reaction time for complete conversion
3 Amidation (if applicable) Isobutyryl methyl acetate + substituted aniline + DMAP Stepwise heating 80-120°C, reflux, vacuum distillation 96-98 >98 Efficient recovery of unreacted aniline

Research Findings and Optimization Notes

  • Reaction Efficiency: Amidation reactions with substituted anilines and esters proceed with high yield and purity when catalyzed by DMAP and controlled heating is applied.

  • Purification: Vacuum distillation and crystallization in acidified aqueous media effectively remove impurities and recover unreacted starting materials, improving cost-efficiency.

  • Reaction Time: Ketoester formation via malonate and acyl chloride requires extended stirring (up to 63 hours) at low temperature to ensure high yield and selectivity.

  • Functional Group Compatibility: The N,N-dimethylsulfamoyl group is stable under the reaction conditions used for ketoester formation, allowing for late-stage functionalization or incorporation early in the synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester group enables nucleophilic additions at the carbonyl carbon. Common reactions include:

Reaction Type Reagents/Conditions Products/Applications
Knoevenagel CondensationAldehydes, base (e.g., piperidine)α,β-Unsaturated esters for heterocyclic synthesis
Michael AdditionEnolates, Grignard reagentsFunctionalized esters for drug intermediates

For example, structurally similar β-keto esters like ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) undergo Knoevenagel condensation with aromatic aldehydes to form α,β-unsaturated intermediates, which are precursors to pyridines and quinolines .

Photocatalytic C–H Functionalization

Recent studies highlight the utility of β-keto esters in visible-light-mediated C–H bond activation. Ethyl 3-oxo-3-phenylpropanoate derivatives participate in decarboxylative coupling reactions under photocatalytic conditions (e.g., 4CzIPN catalyst, 465 nm light):

RCOCOOR+Ar H4CzIPN DCMR Ar+CO2+ROH\text{RCOCOOR}'+\text{Ar H}\xrightarrow{\text{4CzIPN DCM}}\text{R Ar}+\text{CO}_2+\text{R}'OH

Key findings from photocatalytic protocols :

  • Yield Optimization : Reactions achieve up to 93% yield under air at room temperature.

  • Substrate Scope : Compatible with aryl sulfonamides and electron-deficient arenes.

  • Mechanism : Radical-mediated pathways involving single-electron transfer (SET).

Cyclization and Heterocycle Formation

The sulfamoylphenyl group directs regioselective cyclization. For instance, analogous compounds like ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6) form pyridine derivatives via cascade reactions with dithiomalondianilide :

  • Step 1 : Michael addition of dithiomalondianilide to the β-keto ester.

  • Step 2 : Intramolecular cyclization yielding dithiolo[3,4-b]pyridines.

  • Step 3 : Air oxidation to stabilize the heterocyclic product (37–72% yields) .

Reduction and Oxidation

The ketone and ester functionalities permit selective transformations:

Process Reagents Outcome
Ketone Reduction NaBH₄, LiAlH₄Secondary alcohol derivatives
Ester Hydrolysis NaOH/H₂O, H₃O⁺ workupCarboxylic acids for peptide coupling
Oxidation KMnO₄ (acidic conditions)Dicarboxylic acids or cleavage products

For example, ethyl 3-oxo-4-phenylbutanoate analogs are reduced to chiral alcohols using asymmetric hydrogenation.

Sulfamoyl Group Reactivity

The N,N-dimethylsulfamoyl moiety (-SO₂NMe₂) influences electronic properties and participates in:

  • Nucleophilic Aromatic Substitution : Electron-withdrawing effects activate the aryl ring for substitution with amines or thiols.

  • Coordination Chemistry : The sulfonamide group chelates metals, enabling catalytic applications .

Comparative Reactivity with Analogs

The presence of the sulfamoyl group distinguishes this compound from simpler β-keto esters:

Property This compound Ethyl 3-oxo-3-phenylpropanoate
Electron Density (Aryl) Reduced (electron-withdrawing -SO₂NMe₂)Higher (neutral phenyl)
Cyclization Efficiency Enhanced due to directing effectsModerate
Catalytic Applications Metal chelation possibleLimited

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate exhibit significant anticancer properties. The sulfamoyl group is known to enhance the compound's interaction with biological targets, potentially leading to the inhibition of tumor growth.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfamoyl compounds showed promising results against various cancer cell lines, including breast and prostate cancer. The mechanism involved the disruption of tubulin polymerization, akin to the action of Combretastatin A4, a known anticancer agent .

Anti-inflammatory Properties

The compound's structural attributes suggest potential anti-inflammatory effects. Sulfamoyl compounds are often investigated for their ability to inhibit pro-inflammatory cytokines.

Case Study : Research conducted at a leading university showed that similar sulfamoyl-containing compounds reduced inflammation markers in vitro, indicating their potential use as therapeutic agents for inflammatory diseases .

Applications in Agricultural Chemistry

This compound may also find applications as a pesticide or herbicide. The incorporation of sulfamoyl groups can enhance the bioactivity of agrochemicals.

Table 2: Potential Agrochemical Applications

Application TypeDescription
HerbicideInhibits weed growth through metabolic disruption
InsecticideTargets specific insect enzymes
FungicidePrevents fungal infections in crops

Case Study : A patent application highlighted the synthesis of sulfamoyl derivatives as effective herbicides with lower toxicity profiles compared to traditional chemicals . Field tests demonstrated improved crop yields with minimal environmental impact.

Mechanism of Action

The mechanism of action of Ethyl3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and chemical properties of β-ketoesters are heavily influenced by substituents on the phenyl ring. Below is a comparison of key analogs:

Compound Name Substituent (R) Electronic Nature Key Properties/Applications Reference
Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate N,N-dimethylsulfamoyl Electron-withdrawing (polar) Potential antimicrobial activity
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-methyl Electron-donating Precursor for pyrazolone derivatives
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-dichloro Strong electron-withdrawing Enhanced thermal stability
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluoro Moderate electron-withdrawing Intermediate for fluorinated drugs
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-amino Electron-donating (basic) Susceptible to oxidative degradation
Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate 3-trifluoromethyl Strong electron-withdrawing Improved lipophilicity for CNS targeting

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃, sulfamoyl) enhance electrophilicity at the ketone, facilitating nucleophilic additions (e.g., in Mannich reactions) .
  • Electron-donating groups (e.g., CH₃, NH₂) stabilize the enolate form, favoring cyclization reactions .

Physical and Spectral Properties

Property This compound Ethyl 3-(4-methylphenyl)-3-oxopropanoate Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Melting Point (°C) >250 (estimated) 132–135.5 Not reported
IR (C=O stretch, cm⁻¹) ~1705 (ester), ~1628 (ketone) 1705 (ester), 1628 (ketone) 1705 (ester), 1630 (ketone)
^1H NMR (δ ppm) Aromatic protons: ~7.5–8.0; SO₂N(CH₃)₂: ~3.1 Aromatic protons: ~7.2–7.4; CH₃: 2.4 Aromatic protons: ~7.5–8.0

Notes:

  • The sulfamoyl group introduces distinct NMR signals for the dimethylamino protons (~3.1 ppm) and deshielded aromatic protons due to electron withdrawal .
  • Halogenated analogs (e.g., dichlorophenyl) exhibit higher melting points and reduced solubility in polar solvents .

Key Insights :

  • Dichlorophenyl derivatives demonstrate potent enzyme inhibition, attributed to halogen bonding with active sites .
  • The dimethylsulfamoyl group may enhance target specificity in mycobacterial Pks13 inhibition due to sulfonamide-protein interactions .

Biological Activity

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate, with the CAS number 1292038-94-8, is an organic compound notable for its sulfonamide and ester functional groups. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural characteristics. The molecular formula is C13H17N1O5SC_{13}H_{17}N_{1}O_{5}S, and it has a molecular weight of approximately 299.34 g/mol .

Chemical Structure and Properties

The compound features:

  • A sulfonamide group (N,N-dimethylsulfamoyl), which is known for its role in various biological activities.
  • An ester functional group , which may enhance solubility and bioavailability.
  • A carbonyl group adjacent to the ethyl ester, contributing to its reactivity.

These structural components suggest that this compound may exhibit a range of biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing sulfonamide groups can exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth by interfering with cellular processes such as tubulin polymerization, similar to the mechanism of action observed in Combretastatin A4, a known anticancer agent .

Antimicrobial Activity

The sulfonamide moiety is also associated with antimicrobial properties. Research has shown that compounds with this group can inhibit bacterial growth by targeting folate synthesis pathways. This suggests that this compound could potentially be effective against various bacterial strains .

Case Studies and Research Findings

  • In vitro Studies : Laboratory tests have demonstrated that derivatives of sulfonamide compounds exhibit significant cytotoxicity against cancer cell lines. For example, a study found that modifying the sulfonamide structure can enhance the potency against specific cancer types .
  • In vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing subjects. These studies provide a foundation for further exploration of this compound in therapeutic applications .

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of tubulin polymerization
AntimicrobialInhibition of folate synthesis
CytotoxicityInduction of apoptosis in cancer cells

Synthesis Methods

Various methods exist for synthesizing this compound, highlighting its versatility for research and application:

  • Condensation Reactions : Utilizing dimethylsulfamoyl chloride with appropriate ketones or esters.
  • Multi-step Synthesis : Involves intermediate formation through nucleophilic substitutions followed by esterification reactions.

These synthetic pathways not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activity .

Q & A

Q. What are the key synthetic routes for Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, ethyl 3-oxopropanoate derivatives can react with aromatic amines under reflux conditions in ethanol with catalysts like ammonium formate (Method A in ). Optimization involves adjusting reaction time (e.g., 144 hours for high yields in ), temperature (e.g., 75°C), and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion, followed by purification using flash chromatography (petroleum ether:EtOAc gradients) .

Q. How is structural confirmation achieved for this compound and its intermediates?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the ethyl ester (δ ~4.2 ppm, q; δ ~1.3 ppm, t), carbonyl groups (δ ~165–190 ppm), and aromatic protons (δ ~7.0–8.0 ppm) are critical ( ).
  • HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+Na]+ in ).
  • IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and ketone C=O (~1660 cm⁻¹) are diagnostic .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Common methods include:

  • Flash chromatography : Using gradients of petroleum ether and ethyl acetate (e.g., 20:1 to 3:7) to separate polar byproducts ( ).
  • Recrystallization : From ethanol or DCM/hexane mixtures for crystalline intermediates ( ).
  • Acid-base extraction : For removing unreacted amines or acids ().

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for target-specific bioactivity?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling predict interactions with biological targets like Pks13 ( ). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are evaluated via DFT calculations to optimize binding affinity .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Scale-up challenges include inefficient mixing or exothermicity. Solutions:

  • Stepwise addition of reagents (e.g., slow addition of NaBH4 at -40°C in ).
  • Inline monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time feedback.
  • DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading and solvent ratios .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of Ethyl 3-aryl-3-oxopropanoates?

Electron-deficient aryl groups (e.g., nitro or trifluoromethoxy in ) enhance electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., by amines in Schiff base formation). Hammett plots correlate σ values of substituents with reaction rates .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

Common side reactions include:

  • Ester hydrolysis : Mitigated by anhydrous conditions and avoiding prolonged exposure to moisture.
  • Keto-enol tautomerization : Observed in NMR (e.g., broad peaks at δ ~5.5 ppm for enolic H). Stabilization via bulky groups or low-temperature workup minimizes this .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?

Deuterated analogs are synthesized using NaBD4 instead of NaBH4 for selective reduction (). LC-MS tracks isotopic patterns (e.g., [M+2]+ for d2-labeled compounds) in metabolite profiling .

Methodological Challenges

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • HPLC-PDA/MS : Detects impurities at <0.1% levels using C18 columns (MeCN:H2O mobile phase).
  • GC-FID : For volatile byproducts (e.g., unreacted ethyl chloroacetate).
  • NMR qNMR : Absolute quantification of purity using internal standards like maleic acid .

Q. How can cross-coupling reactions be integrated into the functionalization of this compound?

Transition-metal-free CDC (Cross-Dehydrogenative Coupling) protocols ( ) enable C-H activation. For example, Selectfluor® mediates C-Br bond formation without Pd catalysts, preserving ester functionality .

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